Human milk oligosaccharides (HMOs) are complex carbohydrates found abundantly in human milk, representing the third most abundant solid component after lactose and lipids. [, , ] They are diverse in structure, with over 200 different molecules identified. [, ] HMOs play crucial roles in infant development, including shaping the gut microbiota, supporting the immune system, and protecting against pathogens. [, , , ]
Monofucosyl-para-lacto-N-hexaose IV belongs to the class of fucosylated HMOs. While specific information on Monofucosyl-para-lacto-N-hexaose IV is limited, its parent structure, para-lacto-N-hexaose, has been identified in human milk. [] Fucosylated HMOs, in general, are known to mimic binding sites for pathogens, preventing their adhesion to host cells. [] Additionally, they act as prebiotics, selectively promoting the growth of beneficial bacteria like Bifidobacterium species in the infant gut. [, ]
Monofucosyl-para-lacto-N-hexaose IV is a complex oligosaccharide that belongs to the family of human milk oligosaccharides, specifically derived from para-lacto-N-hexaose. This compound is notable for its role in infant nutrition and immune system development. Human milk oligosaccharides, including Monofucosyl-para-lacto-N-hexaose IV, have been shown to influence gut microbiota composition and support the development of the infant's immune system. The molecular formula for Monofucosyl-para-lacto-N-hexaose IV is CHNO with a CAS number of 115236-58-3 .
Monofucosyl-para-lacto-N-hexaose IV is primarily sourced from human breast milk, where it is one of the many oligosaccharides that contribute to the nutritional and immunological properties of milk. It is classified under the category of fucosylated oligosaccharides, which are characterized by the presence of fucose, a hexose sugar. This classification places it within the broader context of glycoscience, where oligosaccharides play crucial roles in biological processes and interactions.
The synthesis of Monofucosyl-para-lacto-N-hexaose IV involves a series of glycosylation reactions. The process typically employs a convergent coupling strategy, which has been shown to be effective in assembling complex oligosaccharide structures. Key steps include:
The synthesis may involve the use of specific enzymes, such as fucosyltransferases, which facilitate the addition of fucose units to the core structure. Additionally, careful control of reaction conditions (temperature, pH) is essential for achieving high yields and purity.
The detailed structural data includes:
Monofucosyl-para-lacto-N-hexaose IV can participate in various chemical reactions typical for carbohydrates, including:
These reactions are significant for both synthetic applications and understanding metabolic pathways involving oligosaccharides.
The mechanism by which Monofucosyl-para-lacto-N-hexaose IV exerts its biological effects involves several processes:
Studies have shown that fucosylated oligosaccharides like Monofucosyl-para-lacto-N-hexaose IV can significantly alter gut microbiota composition, enhancing populations of beneficial bacteria while inhibiting harmful strains .
Relevant analyses include spectroscopic methods (NMR, MS) that confirm the structure and purity of Monofucosyl-para-lacto-N-hexaose IV.
Monofucosyl-para-lacto-N-hexaose IV has several scientific applications:
Monofucosyl-para-lacto-N-hexaose IV (MFpLNH IV), also termed MFpLNH IV or FpLNH, is a neutral heptasaccharide classified within the complex family of human milk oligosaccharides (HMOs). Its core structure consists of a linear hexasaccharide backbone (Galβ1-3GlcNAcβ1-3Galβ1-4GlcNAcβ1-3Galβ1-4Glc) with a single fucose residue attached at the α1-3 position to the reducing-end GlcNAc unit [1] [8]. With a molecular formula of C₄₆H₇₈N₂O₃₅ and a monoisotopic mass of 1218.4385 Da, MFpLNH IV represents a structurally defined fucosylated non-sialylated HMO characterized by its type 2 core (Galβ1-4GlcNAc) [1]. This oligosaccharide belongs to the para-lacto-N-hexaose series, distinguished by its specific glycosidic linkages and branching patterns compared to other hexasaccharide variants [7] [10].
Table 1: Core Structural Characteristics of MFpLNH IV
Structural Feature | Description | Biological Significance |
---|---|---|
Carbohydrate Backbone | Heptasaccharide: Hexose-HexNAc-Hex-HexNAc-Hex-Hex | Provides scaffold for functional modifications |
Fucose Position | α1-3 linkage to reducing-terminal GlcNAc | Determines pathogen anti-adhesion specificity |
Core Type | Type 2 (Galβ1-4GlcNAc) | Serves as binding site for microbial adhesins |
Charge Characteristics | Neutral (non-sialylated) | Influences gut migration and bacterial utilization |
Molecular Mass | 1218.4385 Da (monoisotopic) | Enables analytical identification and quantification |
The defining structural characteristic of MFpLNH IV is its strict α1-3 fucosylation at the reducing-terminal N-acetylglucosamine (GlcNAc) residue, forming the epitope Galβ1-4(Fucα1-3)GlcNAc [1]. This specific linkage pattern is biosynthesized by α1-3-fucosyltransferases (e.g., FUT4, FUT5, FUT6) that are genetically distinct from the α1-2-fucosyltransferases (FUT2) governing Secretor status [3] [9]. Unlike α1-2-fucosylated HMOs (e.g., 2′-fucosyllactose), whose expression depends on functional FUT2 alleles, α1-3-fucosylated structures like MFpLNH IV exhibit consistent expression across all maternal Secretor phenotypes [6]. The α1-3 linkage confers specific biological recognition properties, as it is preferentially hydrolyzed by glycoside hydrolase family 29 (GH29) α-fucosidases in Bifidobacterium species [3]. This enzymatic specificity enables selective bacterial utilization: Bifidobacterium pseudocatenulatum strains possessing GH29 fucosidases efficiently consume MFpLNH IV, while strains lacking these enzymes cannot metabolize this structure [3]. The spatial orientation of the α1-3-linked fucose creates a molecular mimic of blood group Lewis X (Leˣ) antigens, enabling competitive inhibition of pathogen binding to host epithelial receptors [4] [8].
MFpLNH IV belongs to a structural family of para-lacto-N-hexaose isomers that differ in fucose position and core elongation patterns:
Structural Isomerism: MFpLNH IV (Galβ1-3GlcNAcβ1-3Galβ1-4(Fucα1-3)GlcNAcβ1-3Galβ1-4Glc) is distinct from monofucosyl-para-lacto-N-hexaose I (MFLNH I) which contains fucose at the non-reducing end [10]. These positional isomers exhibit differential recognition by bacterial transporters and glycosidases.
Backbone Variants: Compared to the unsubstituted precursor para-lacto-N-hexaose (pLNH; Galβ1-3GlcNAcβ1-3Galβ1-4GlcNAcβ1-3Galβ1-4Glc), MFpLNH IV adds a single fucose residue [7]. In contrast, para-lacto-N-neohexaose (pLNnH; Galβ1-4GlcNAcβ1-3Galβ1-4GlcNAcβ1-3Galβ1-4Glc) features a type 2 core at both reducing and non-reducing ends, creating distinct conformational flexibility [4] [7].
Biological Implications: The specific architecture of MFpLNH IV enables selective utilization by certain Bifidobacterium strains. B. pseudocatenulatum MP80, which expresses complementary GH29 (α1-3/4-specific) and GH95 (α1-2-specific) fucosidases, completely consumes MFpLNH IV during growth, while strain SC585 (possessing only GH95) shows limited utilization capacity [3]. This contrasts with para-lacto-N-neohexaose utilization, which depends more heavily on β-galactosidase and β-hexosaminidase activities [3].
Table 2: Comparative Structural Features of Hexasaccharide Variants
Oligosaccharide | Core Structure | Fucosylation Pattern | Characteristic Linkages | Bacterial Utilization Specificity |
---|---|---|---|---|
MFpLNH IV | Type 2 core | α1-3 on reducing GlcNAc | Galβ1-3GlcNAc (Type 1) → Galβ1-4(Fucα1-3)GlcNAc (Type 2) | B. pseudocatenulatum (GH29+ strains) |
MFLNH I | Type 1 core | α1-4 on internal GlcNAc | Galβ1-3(Fucα1-4)GlcNAc → Type 1 chain elongation | Strain-dependent; requires specific α-fucosidases |
para-Lacto-N-hexaose (pLNH) | Mixed type | None | Galβ1-3GlcNAc (Type 1) → Galβ1-4GlcNAc (Type 2) | Broad utilization by multiple bifidobacteria |
para-Lacto-N-neohexaose (pLNnH) | Type 2 core | None | Galβ1-4GlcNAc throughout (Type 2 chain) | Preferred by B. longum subsp. infantis |
The type 2 core (Galβ1-4GlcNAc; lacto-N-biose II) constitutes a fundamental architectural element in MFpLNH IV, occurring at both the reducing terminus and within the central region of the molecule [1] [6]. This disaccharide motif serves as a key recognition site for microbial adhesins and carbohydrate-binding proteins. Biosynthetically, type 2 cores are elongated by β1-3-N-acetylglucosaminyltransferases and β1-3/4-galactosyltransferases to form the hexasaccharide backbone prior to fucosylation [9]. The presence of this core in MFpLNH IV contrasts with type 1 core (Galβ1-3GlcNAc)-containing oligosaccharides like lacto-N-tetraose (LNT), resulting in distinct three-dimensional conformations that influence:
Microbial Interactions: The type 2 core serves as a receptor analog for pathogens including Campylobacter jejuni and Streptococcus pneumoniae, enabling MFpLNH IV to function as a soluble decoy receptor [4].
Regional Variability: Global HMO studies reveal geographical differences in type 2 core expression, with South American populations exhibiting higher proportions of secretors (85-100%) who produce more α1-2-fucosylated type 2 core structures compared to African populations (63-75% secretors) [6]. This genetic variation indirectly influences the abundance of MFpLNH IV through competitive biosynthetic pathways.
Developmental Regulation: Throughout lactation, type 2 core-containing HMOs like MFpLNH IV show a characteristic temporal abundance pattern, decreasing from colostrum to mature milk but maintaining relatively constant concentrations after 6 months postpartum [6]. This contrasts with sialylated species which increase proportionally in late lactation [4].
Table 3: Lactation-Specific Abundance Patterns of Type 2 Core HMOs
Lactation Stage | Total HMO Abundance (g/L) | MFpLNH IV Relative Abundance | Type 2 Core HMO Characteristics |
---|---|---|---|
Colostrum (Days 1-5) | 15-23 g/L | High | Dominated by complex fucosylated species |
Transitional Milk (Weeks 2-4) | 10-15 g/L | Moderate decrease | Increased sialylation; secretor-dependent variation emerges |
Early Mature Milk (1-5 months) | 5-12 g/L | Stabilized | Balanced fucosylated/sialylated ratio |
Late Mature Milk (6+ months) | 3-8 g/L | Stable low level | Persistent type 2 cores; increased sialylated species |
Table 4: Glycosyltransferases Involved in MFpLNH IV Biosynthesis
Enzyme | CAZy Family | Function in MFpLNH IV Synthesis | Gene | Cellular Localization |
---|---|---|---|---|
β1,3-Galactosyltransferase | GT31 | Adds terminal Gal to LacNAc | B3GALT5 | Golgi |
β1,3-N-Acetylglucosaminyltransferase | GT64 | Elongates core structure | B3GNT2 | Golgi |
α1,3-Fucosyltransferase | GT10 | Adds Fuc to GlcNAc | FUT3/FUT5 | Golgi |
β1,4-Galactosyltransferase | GT7 | Synthesizes type 2 core | B4GALT1 | Golgi |
The enzymatic assembly of MFpLNH IV occurs in the Golgi apparatus through the coordinated action of glycosyltransferases. The process initiates with lactose extension by β1,3-N-acetylglucosaminyltransferases (GT64 family) to form lacto-N-triose II, followed by β1,3-galactosylation (GT31) to form para-lacto-N-hexaose [9]. The terminal step involves α1,3-fucosylation (GT10 family) specifically at the reducing-end GlcNAc residue [9]. This biosynthetic precision highlights the regioselectivity of fucosyltransferases in creating structurally defined HMOs with specific biological functions.
CAS No.: 119785-99-8
CAS No.: 81129-73-9
CAS No.: 17869-27-1
CAS No.: 1072-13-5
CAS No.: 13538-21-1
CAS No.: 123301-46-2